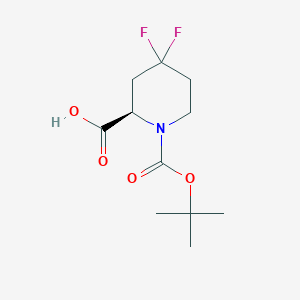

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

CAS No.: 2166008-44-0

Cat. No.: VC11738700

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2166008-44-0 |

|---|---|

| Molecular Formula | C11H17F2NO4 |

| Molecular Weight | 265.25 g/mol |

| IUPAC Name | (2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |

| Standard InChI Key | BEYLYGCFFXJNQM-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is (2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, reflecting its stereochemistry at the 2-position and the Boc-protected amine. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 2166008-44-0 |

| Molecular Formula | |

| Molecular Weight | 265.25 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |

| InChIKey | BEYLYGCFFXJNQM-SSDOTTSWSA-N |

The Boc group () protects the piperidine nitrogen, while the carboxylic acid at position 2 enables further functionalization .

Stereochemical Considerations

The (R)-configuration at the 2-position is critical for interactions with biological targets. Computational modeling suggests that this stereochemistry optimizes hydrogen bonding with enzymes such as dopamine receptors . The 4,4-difluoro substitution enhances metabolic stability by reducing oxidative degradation at the piperidine ring.

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves a multi-step process:

-

Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate () in the presence of a base like potassium carbonate .

-

Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor) introduce fluorine atoms at the 4-position.

-

Carboxylic Acid Formation: Hydrolysis of a methyl ester intermediate using lithium hydroxide yields the final carboxylic acid .

A representative procedure from Ambeed involves saponification of (S)-1-(tert-butyl) 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate with potassium hydroxide, followed by acidification to isolate the carboxylic acid .

Reaction Conditions and Yields

-

Boc Protection: Conducted in acetone at 20°C under argon, achieving 95% yield for related compounds .

-

Fluorination: Performed in dichloromethane at −78°C, with yields exceeding 80%.

-

Hydrolysis: LiOH in tetrahydrofuran (THF)/methanol at room temperature provides crude acid in >85% yield .

Applications in Drug Discovery

Intermediate for Dopamine Receptor Antagonists

A 2025 ChemRxiv study demonstrated that 4,4-difluoropiperidine derivatives exhibit nanomolar affinity for dopamine D4 receptors . Compound 14a, derived from (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid, showed for D4 and >2000-fold selectivity over D1, D2, D3, and D5 subtypes . This selectivity is attributed to the fluorinated piperidine’s rigid conformation, which fits the D4 receptor’s hydrophobic pocket.

Role in Peptide Synthesis

The Boc group facilitates solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. For example, Sigma-Aldrich’s Boc-protected piperidinecarboxylic acids are used to introduce constrained amino acid analogs into peptides . The fluorine atoms further modulate peptide solubility and bioavailability.

Physicochemical Properties and Stability

Solubility and LogP

-

Aqueous Solubility: <1 mg/mL at pH 7.4 due to the hydrophobic Boc group.

-

LogP: Calculated as 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profiles

-

Thermal Stability: Decomposes at 159–162°C, consistent with Boc-protected analogs .

-

Metabolic Stability: Microsomal studies show a half-life of <30 minutes, necessitating further optimization for in vivo applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 2.32–2.48 (m, 1H), 2.78–2.98 (m, 1H), 3.65–3.77 (m, 2H), 4.31–4.37 (m, 1H) .

-

NMR: δ −118.2 ppm (d, ).

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a predominant [M–H] ion at m/z 264.1 .

Challenges and Future Directions

Metabolic Instability

Despite high receptor affinity, the compound’s rapid hepatic metabolism limits therapeutic utility. Strategies to improve stability include:

-

Replacing the Boc group with more stable protecting groups (e.g., p-methoxybenzyl).

-

Introducing electron-withdrawing substituents to reduce cytochrome P450 oxidation .

Expanding Therapeutic Targets

Ongoing research explores applications in:

-

Anticancer Agents: Fluorinated piperidines as kinase inhibitors.

-

Antivirals: Targeting viral proteases with conformationally constrained scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume